

In Vitro Evaluation of Sulfamazone's Antibacterial Efficacy: A Technical Guide

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Compound of Interest

Compound Name: **Sulfamazone**

Cat. No.: **B1207100**

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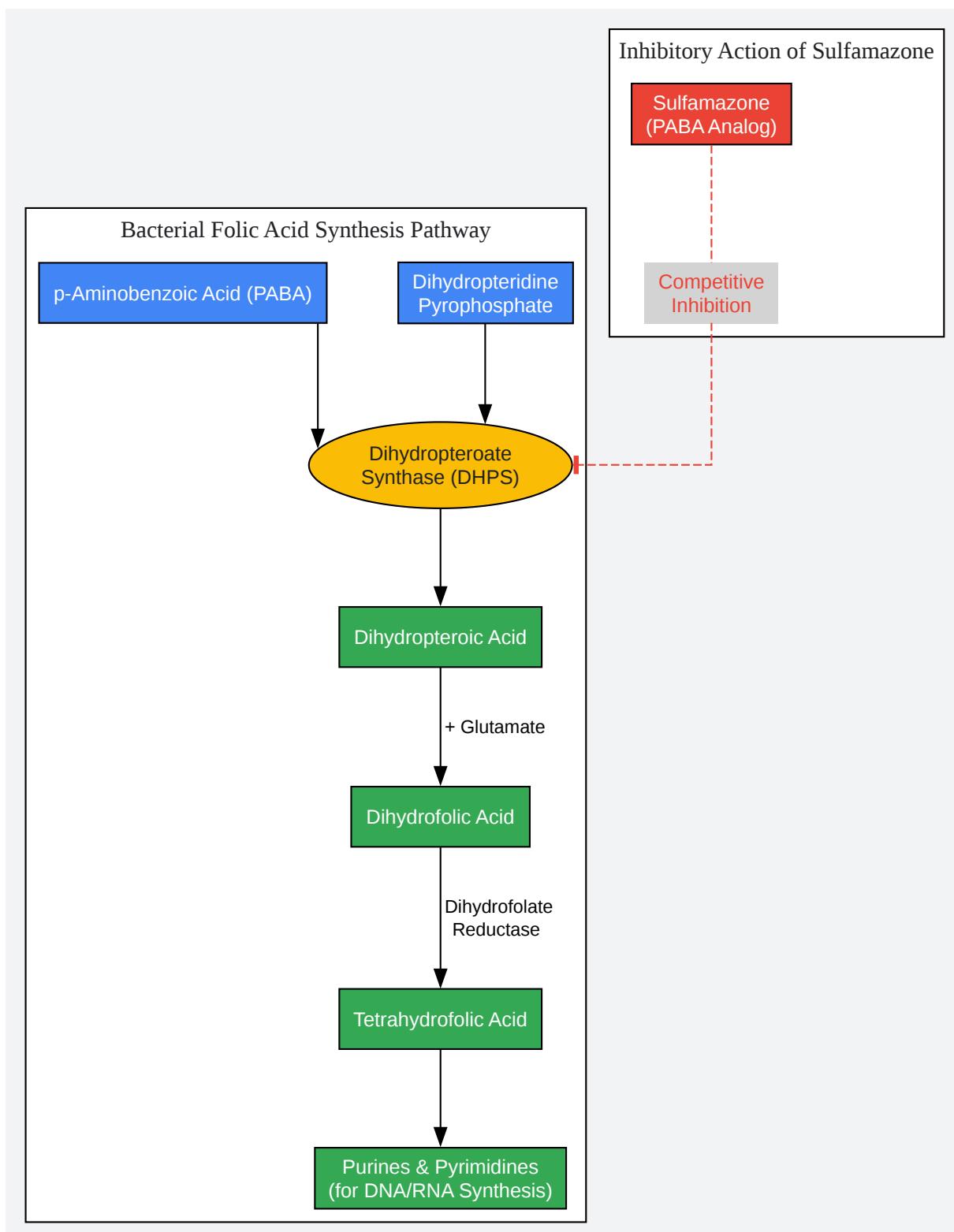
For Researchers, Scientists, and Drug Development Professionals

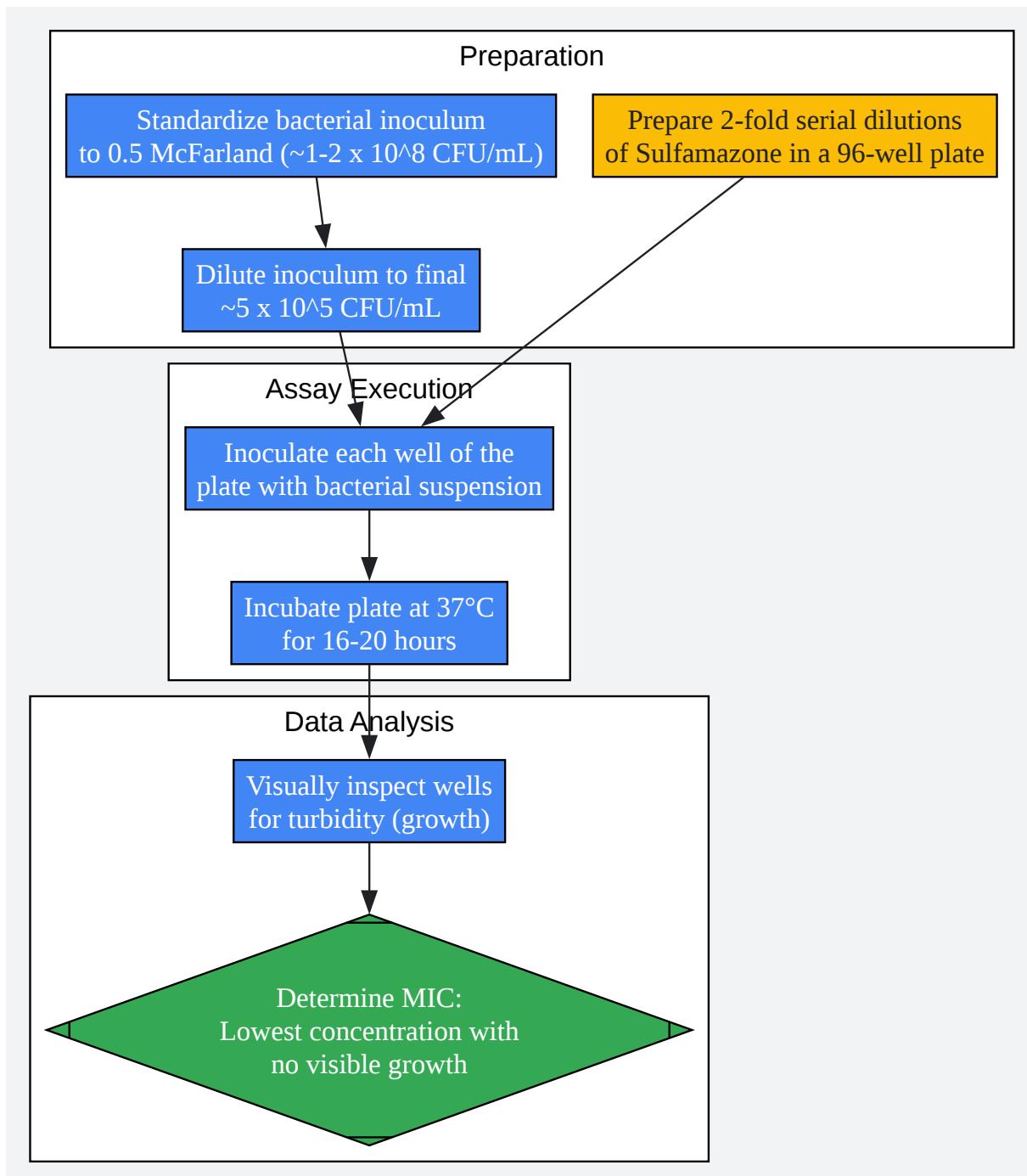
This technical guide provides a comprehensive overview of the in vitro evaluation of **Sulfamazone**, a long-acting sulfonamide antibiotic.^{[1][2]} It details the compound's mechanism of action, spectrum of activity, and standardized experimental protocols for assessing its antibacterial efficacy.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamazone, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid (folate) synthesis pathway.^{[3][4]} Bacteria must synthesize their own folic acid, an essential nutrient for the production of nucleotides (purines and pyrimidines) and ultimately, DNA and RNA synthesis.^{[4][5]}

The primary target of sulfonamides is the enzyme dihydropteroate synthase (DHPS).^{[5][6][7]} **Sulfamazone** is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS.^{[3][4]} Due to this structural similarity, **Sulfamazone** competes with PABA for the active site of the DHPS enzyme.^{[5][8]} This competitive inhibition blocks the conversion of PABA and dihydropteroidine pyrophosphate into dihydropteroic acid, a crucial step in the folic acid pathway. The resulting disruption of folic acid synthesis halts bacterial growth and replication.^{[4][9]} Mammalian cells are not affected by this mechanism because they obtain folic acid from their diet and do not possess the DHPS enzyme.^{[7][8]}



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